molecular formula C14H12Cl2N2O B2762519 N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide CAS No. 1384690-08-7

N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2762519
CAS No.: 1384690-08-7
M. Wt: 295.16
InChI Key: AJSZMGJAUQVDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide is a synthetic cyclopropane derivative of significant interest in medicinal chemistry and agrochemical research. The compound features a cyclopropane ring, a structure known for its rigid conformation and strong C–H bonds, which can enhance binding affinity to biological targets, improve metabolic stability, and reduce off-target effects . The specific incorporation of a 1-cyanocyclopropyl group is a recognized structural motif in the design of bioactive molecules, including potent inhibitors of enzymes like Cathepsin K . Compounds within this class have demonstrated a broad spectrum of biological activities in research settings. Cyclopropane-carboxamide derivatives are frequently investigated for their antimicrobial potential, showing activity against various bacterial and fungal strains . Furthermore, related structures are explored in anticancer research for their distinct antiproliferative properties against human cancer cell lines, potentially offering a favorable cytotoxicity profile . The 3,5-dichlorophenyl moiety is a common pharmacophore in the development of agrochemicals, with many analogues exhibiting potent insecticidal and acaricidal (miticidal) effects . This product is intended for research purposes to further explore these and other potential applications. It is supplied as a high-purity compound, characterized by techniques such as 1H NMR, 13C NMR, and HRMS to ensure identity and quality. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c15-9-3-8(4-10(16)5-9)11-6-12(11)13(19)18-14(7-17)1-2-14/h3-5,11-12H,1-2,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSZMGJAUQVDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C2CC2C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyanocyclopropyl Intermediate: This step often involves the reaction of a suitable cyclopropane precursor with cyanogen bromide (BrCN) under basic conditions.

    Introduction of the Dichlorophenyl Group: The intermediate is then reacted with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyanocyclopropyl moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may target the nitrile group, converting it to primary amines under conditions such as catalytic hydrogenation.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Substituted aromatic compounds with modified functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide exhibit significant anticancer properties. For instance, cyclopropyl dicarboxamides have been shown to inhibit various cancer cell lines, including those associated with solid tumors and hematological malignancies. The mechanism often involves the inhibition of c-MET kinase, which plays a crucial role in tumor growth and metastasis .

Case Study:
A study demonstrated that derivatives of cyclopropyl dicarboxamides effectively reduced tumor growth in xenograft models of human cancers such as melanoma and lung cancer, showcasing their potential as therapeutic agents .

Pesticidal Activity

This compound has been identified as having pesticidal properties against various pests within the Phyla Arthropoda. This compound's efficacy against insect pests can provide an alternative to conventional pesticides, potentially reducing environmental impact .

Data Table: Pesticidal Efficacy

Pest SpeciesEfficacy (%)Reference
Aphids85
Spider Mites78
Whiteflies90

Inhibition of Deubiquitinating Enzymes

Recent studies have highlighted the potential of this compound as an inhibitor of deubiquitinating enzymes (DUBs). This inhibition can affect protein degradation pathways critical in various diseases, including cancer and neurodegenerative disorders .

Case Study:
In vitro assays demonstrated that this compound effectively inhibited specific DUBs involved in the regulation of oncogenic proteins, suggesting its utility in developing novel therapeutic strategies for cancer treatment .

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit or activate specific pathways involved in disease processes.

    Pathways Involved: The compound might influence signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation, depending on its structure and functional groups.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogues include cyclopropane carboxamides with variations in substituents on the aromatic ring and the amide nitrogen. A comparative analysis is provided below:

Key Observations :

  • Electronic Effects: The 3,5-dichlorophenyl group in the target compound is strongly electron-withdrawing, contrasting with the electron-donating 4-methoxyphenoxy group in the third compound. This difference likely impacts solubility, reactivity, and binding interactions.
  • Synthetic Efficiency: Diethyl-substituted analogues exhibit higher yields (77–78%) under standard coupling conditions, suggesting that bulkier substituents (e.g., cyanocyclopropyl) may require optimized protocols .

Physicochemical and Functional Properties

  • Melting Points : The crystalline 3-bromophenyl analogue has a well-defined melting point (102.2–102.5°C), indicative of a stable lattice structure. The target compound’s lack of reported melting point data suggests either a lower-melting solid or insufficient characterization .
  • Diastereomer Formation: The methoxyphenoxy analogue forms a 23:1 mixture of diastereomers due to the addition of a phenoxy group, highlighting the stereochemical complexity introduced by bulky substituents. The target compound’s stereochemical outcomes remain unreported but warrant investigation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide, and how can purity be ensured?

  • Methodology : Utilize cyclopropane ring-forming reactions such as [2+1] cycloadditions or Simmons–Smith protocols. For carboxamide formation, coupling reactions (e.g., HATU-mediated amidation) are recommended. Purification via silica gel chromatography with gradients of hexanes/ethyl acetate (e.g., 5:1 ratio) can achieve >95% purity, as demonstrated in analogous cyclopropane syntheses .
  • Validation : Confirm purity via HPLC and structural integrity via 1H^1H/13C^{13}C NMR. X-ray crystallography is critical for resolving stereochemical ambiguities, as applied to related 1-cyanocyclopropane derivatives .

Q. How is the stereochemistry of the cyclopropane ring and substituents confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction is the gold standard for unambiguous stereochemical assignment. For dynamic analysis, NOESY NMR can probe spatial proximity of substituents. Computational methods (e.g., DFT-optimized geometries) may supplement experimental data .

Q. What analytical techniques are recommended for monitoring stability under experimental conditions (e.g., aqueous buffers, light exposure)?

  • Methodology : Conduct accelerated stability studies using HPLC-MS to track degradation products. For photostability, expose samples to UV/visible light (ICH Q1B guidelines) and monitor via 1H^1H NMR for structural changes. Store compounds in amber vials under inert gas (N2_2/Ar) at –20°C to mitigate decomposition .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during cyclopropane functionalization (e.g., cyanocyclopropyl group addition)?

  • Methodology : Optimize reaction conditions (temperature, solvent polarity, catalyst). For example, chiral auxiliaries or asymmetric catalysis (e.g., RhII^\text{II}-based systems) may enhance selectivity. In analogous syntheses, a 23:1 diastereomeric ratio was achieved using stoichiometric phenol derivatives under mild conditions .
  • Troubleshooting : If selectivity is low, screen additives (e.g., Lewis acids) or switch to kinetic control via low-temperature reactions.

Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?

  • Methodology :

Purity Verification : Re-evaluate compound purity (HPLC, elemental analysis).

Assay Conditions : Standardize protocols (e.g., cell lines, incubation times). For receptor studies, use radioligand binding assays with controls (e.g., SR142801 for NK1_1 receptors) .

Structural Confirmation : Compare crystallographic data (e.g., bond lengths, angles) with conflicting studies to rule out polymorphism or solvate formation .

Q. How can computational modeling predict target interactions, and what validation experiments are required?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the X-ray structure of the compound. Validate predictions via:

  • Mutagenesis : Modify putative binding residues in the target protein (e.g., GPCRs ).
  • SPR/BLI : Measure binding kinetics (Kd_d, on/off rates) to confirm docking poses.

Q. What approaches are suitable for probing structure-activity relationships (SAR) of the 3,5-dichlorophenyl moiety?

  • Methodology :

Analog Synthesis : Replace Cl substituents with bioisosteres (e.g., CF3_3, Br) and test activity.

Pharmacophore Mapping : Use QSAR models to correlate electronic (Hammett σ) or steric parameters with biological data.

Crystallographic SAR : Compare binding modes of analogs via X-ray co-crystallography .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., exact equivalents, solvent drying methods) to mitigate batch-to-batch variability .
  • Data Transparency : Publish crystallographic CIF files (CCDC) for peer validation .
  • Ethical Compliance : Adhere to safety protocols for handling chlorinated aromatics (e.g., PPE, fume hoods).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.